3-[3,5-Dichlorophenoxy]-1-chloropropane
Description
Properties
Molecular Formula |
C9H9Cl3O |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
1,3-dichloro-5-(3-chloropropoxy)benzene |
InChI |
InChI=1S/C9H9Cl3O/c10-2-1-3-13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H2 |
InChI Key |
MNOYLQOYSSCEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to analogous chlorinated or halogenated propanes. Below is a comparative analysis:
Table 1: Comparative Properties of Chlorinated Propanes
*Estimated based on structural analogs.
Structural and Functional Insights:
- Aromatic vs. Aliphatic Chlorination: The dichlorophenoxy group in the target compound enhances steric hindrance and π-π interactions, likely reducing volatility compared to 1,2,3-trichloropropane. However, it may exhibit lower solubility in polar solvents than 3-chloro-1,1,1-trifluoropropane due to reduced fluorine-mediated polarity.
- Toxicity and Regulation: 1,2,3-Trichloropropane is classified as carcinogenic by the NTP, with extensive toxicological screening. In contrast, this compound lacks comprehensive studies, though its phenoxy group may mitigate acute toxicity compared to fully aliphatic chlorinated propanes.
Research Findings and Data Gaps
- Synthesis and Handling : Similar to 1-chloropropane, the target compound likely requires vacuum distillation for purification to avoid decomposition. Its stability under storage conditions remains unverified.
- Environmental Impact: The dichlorophenoxy group may confer environmental persistence akin to polychlorinated biphenyls (PCBs), though this hypothesis requires validation.
Q & A
Q. Table 1. Comparison of Crystallographic Refinement Software
| Software | Strengths | Limitations | Use Case |
|---|---|---|---|
| SHELXL | Robust for anisotropic refinement | Steep learning curve | High-resolution small molecules |
| WinGX | Integrated GUI for data processing | Limited macOS compatibility | Metric analysis of crystal packing |
| OLEX2 | Automated disorder modeling | Requires high-quality data | Twinned crystals |
Q. Table 2. Key Metabolic Pathways of Chlorinated Propane Derivatives
| Pathway | Enzymes Involved | Major Products | Toxicity Implications |
|---|---|---|---|
| Oxidative | CYP2E1, CYP3A4 | Epoxides, diols | DNA adduct formation |
| Conjugative | GST, UGT | Mercapturates, glucuronides | Enhanced renal excretion |
| Reductive | Nitroreductases | Amines, hydroxylamines | Carcinogenic metabolites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
